Trichlorogermane

Overview

Description

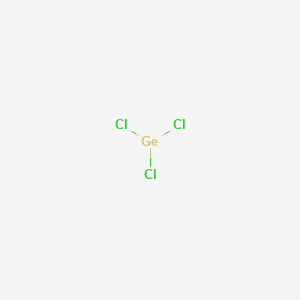

Trichlorogermane is a chemical compound with the formula Cl₃GeH. It is a germanium-based compound that is known for its reactivity and versatility in various chemical processes. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and materials science .

Mechanism of Action

Target of Action

Trichlorogermane is known to readily react with unbranched olefins . The primary targets of this compound are therefore unbranched olefins, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond .

Mode of Action

This compound interacts with its targets (unbranched olefins) through a process known as hydrogermylation . This reaction may take both hydrogermylation and double germylation pathways . In the presence of ethers, a complex of this compound with ether is formed, and it reacts only according to the double germylation pathway .

Biochemical Pathways

The reaction of this compound with unbranched olefins can follow several pathways, including hydrogermylation and double germylation These reactions result in the formation of new compounds, altering the biochemical pathways involved

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of unbranched olefins through hydrogermylation and double germylation . These reactions result in the formation of new compounds, potentially altering the biochemical environment within the cell.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For example, this compound is known to readily react with unbranched olefins at normal temperature or at slightly elevated temperature without a catalyst . Additionally, the presence of ethers can influence the reaction pathway of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichlorogermane can be synthesized through several methods. One common method involves the reaction of germanium tetrachloride with hydrogen gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the direct synthesis method, which involves the reaction of germanium dioxide with hydrochloric acid and a reducing agent such as hydrogen gas. This method is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Trichlorogermane undergoes various types of chemical reactions, including:

Hydrogermylation: this compound reacts with olefins to form germylated products.

Substitution Reactions: this compound can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.

Complex Formation: this compound forms complexes with ethers and other ligands, which can alter its reactivity and lead to different reaction pathways.

Common Reagents and Conditions:

Hydrogermylation: Typically carried out at normal or slightly elevated temperatures without a catalyst.

Substitution Reactions: Often involve nucleophiles such as amines or alcohols under mild conditions.

Complex Formation: Involves the use of ethers or other ligands to form stable complexes with this compound.

Major Products:

Hydrogermylation: Produces germylated olefins.

Substitution Reactions: Yields substituted germanium compounds.

Complex Formation: Results in the formation of this compound-ether complexes.

Scientific Research Applications

Trichlorogermane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Trimethylgermane: Another germanium-based compound that reacts with olefins but has different reactivity compared to trichlorogermane.

Germanium Tetrachloride: A precursor to this compound and other germanium compounds, used in similar applications but with distinct chemical properties.

Trichlorosilane: A silicon analog of this compound, used in the production of silicon-containing materials and has different reactivity patterns.

Uniqueness: this compound is unique due to its ability to form stable complexes with ethers and its reactivity in hydrogermylation reactions without the need for a catalyst. This makes it a valuable reagent in organic synthesis and materials science .

Biological Activity

Trichlorogermane (GeCl₃H), a germanium compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound, particularly in relation to its immunomodulatory and anticancer properties.

Overview of this compound

This compound is an organogermanium compound that consists of a germanium atom bonded to three chlorine atoms and one hydrogen atom. Its unique chemical structure allows it to participate in various biochemical reactions, which may contribute to its biological activity.

Mechanisms of Biological Activity

-

Immunomodulation :

- This compound has been shown to enhance the immune response by stimulating the activity of natural killer (NK) cells and macrophages. This enhancement is crucial for the body’s defense against tumors and infections .

- The compound is believed to increase interferon production, which plays a vital role in regulating immune responses and has antiviral properties .

-

Anticancer Properties :

- Research indicates that germanium compounds, including this compound, can inhibit tumor growth by restoring oxygen respiration in cells, a mechanism particularly relevant for treating Warburg-like cancers .

- In vivo studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of pro-inflammatory cytokines like TNF-α and IL-6 .

- Antioxidant Activity :

Case Studies and Research Findings

Research on this compound has produced several notable findings:

- Study on Anticancer Effects : A study conducted on mice treated with this compound showed significant tumor reduction compared to control groups. The mechanism was linked to enhanced NK cell activity and reduced levels of inflammatory cytokines .

- Immunomodulatory Effects : In another study, oral administration of this compound resulted in increased levels of circulating interferon and activated macrophages, suggesting a robust immunomodulatory effect that could be beneficial in cancer therapy .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Immunomodulation | Enhances NK cell and macrophage activity | Increased immune response |

| Anticancer | Induces apoptosis via caspase activation | Tumor growth inhibition |

| Antioxidant | Reduces oxidative stress | Cell protection from ROS damage |

Table 2: Comparative Study Results on Tumor Reduction

| Study | Dosage (mg/kg) | Tumor Size Reduction (%) | Mechanism Observed |

|---|---|---|---|

| Study A | 100 | 45 | NK cell activation |

| Study B | 200 | 60 | Apoptosis induction |

| Study C | 300 | 70 | Cytokine modulation |

Properties

InChI |

InChI=1S/Cl3Ge/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITSIQZHKDXQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-65-2 | |

| Record name | Germane, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorogermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.